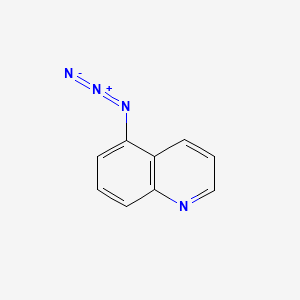

5-Azidoquinoline

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 5-Azidoquinoline and its derivatives often involves complex reactions that result in the formation of azido groups attached to the quinoline nucleus. For example, the synthesis of isoquinoline derivatives through Ag-catalyzed cyclization of 2-alkynyl benzyl azides provides a novel and efficient method, demonstrating the versatility of azido compounds in synthesizing substituted isoquinoline structures (Yan-Ning Niu et al., 2009). Similarly, a tandem approach involving 2-azido-3-arylacrylates with alpha-diazocarbonyl compounds has been utilized to furnish isoquinolines, showcasing the diverse synthetic pathways available for azidoquinolines (Yun-Yun Yang et al., 2008).

Molecular Structure Analysis

The molecular structure of 5-Azidoquinoline derivatives can be comprehensively understood through spectroscopic and crystallographic methods. Studies have shown that the molecular geometry, electronic properties, and intermolecular interactions significantly influence the physical and chemical properties of these compounds. For instance, the study of 5-azidomethyl-8-hydroxyquinoline structure using X-ray diffraction and computational methods has revealed insights into the compound's crystalline structure and electronic characteristics, offering a deeper understanding of its behavior and reactivity (H. Bougharraf et al., 2017).

Chemical Reactions and Properties

5-Azidoquinoline compounds participate in a variety of chemical reactions, demonstrating diverse chemical properties. For example, the photochemistry of 4-azidoquinoline 1-oxide has been explored, providing insights into the photolysis mechanisms and the formation of primary photoproducts, which is critical for understanding the photochemical behavior of azidoquinoline compounds (L. Sallans & J. S. Poole, 2011).

Physical Properties Analysis

The physical properties of 5-Azidoquinoline, including solubility, melting point, and stability, are essential for its application in various fields. These properties are influenced by the molecular structure and substituents on the quinoline nucleus. While specific studies on the physical properties of 5-Azidoquinoline itself are limited, research on similar compounds provides a foundation for understanding the behavior of azidoquinoline derivatives under different conditions.

Chemical Properties Analysis

The chemical properties of 5-Azidoquinoline, such as reactivity, photostability, and electrochemical behavior, are crucial for its potential applications. The azido group in particular imparts unique reactivity that can be harnessed for synthetic applications. For example, the study on the synthesis of 5-azo-8-hydroxy-2-methylquinoline dyes has revealed the impact of substituents on the absorption spectra and redox behavior, indicating the tunability of chemical properties through structural modification (Marcin Szala et al., 2017).

Wissenschaftliche Forschungsanwendungen

-

Synthesis of 5’-Azido-5’-deoxyribonucleosides

- Field : Medicinal and Bioorganic Chemistry .

- Application : Synthetic routes to 5’-azidoribonucleosides are reported for adenosine, cytidine, guanosine, and uridine, resulting in a widely applicable one-pot methodology for the synthesis of these and related compounds .

- Method : The target compounds are appropriate as precursors in a variety of purposive syntheses .

- Results : The synthetic and therapeutic relevance of azido- and amino-modified nucleosides is expansive .

-

Azides in the Synthesis of Various Heterocycles

- Field : Organic Chemistry .

- Application : This review focuses on some interesting and recent examples of various applications of organic azides .

- Method : These applications include their intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed reaction conditions .

- Results : The reactions aim to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .

-

Copper (I)-Catalyzed [ 3+ 2] Cycloaddition of 3-Azidoquinoline

- Field : Organic Chemistry .

- Application : 3-Azidoquinoline-2,4(1H,3H)-diones, which are readily available from 4-hydroxyquinolin-2(1H)-ones, afford, in copper(I)-catalyzed [3 + 2] cycloaddition reaction with terminal acetylenes, 1,4-disubstituted 1,2,3-triazoles .

- Method : The structures of compounds were confirmed by 1H and 13C-NMR spectroscopy, combustion .

- Results : The reaction yields were moderate to excellent .

-

5-O-Mycaminosyltylonolide Antibacterial Derivatives

- Field : Medicinal Chemistry .

- Application : The study synthesized 15 types of tylosin-related derivatives by chemical modification and evaluated them against mastitis pathogens .

- Method : The primary approach was to introduce a functionalized amino moiety, based on 5-O-mycaminosyltylonolide .

- Results : Among the derivatives, 20-deoxy-20-{N-methyl-N-[1-(3-quinolyl)-1H-1,2,3-triazol-4-yl]methylamino}-5-O-mycaminosyltylonolide 2f and 20-deoxy-20-{N-benzyl-N-[1-(3-quinolyl)-1H-1,2,3-triazol-4-yl]methylamino}-5-O-mycaminosyltylonolide 2k were found to not only expand their antibacterial impact to include Gram-negative bacteria, such as Escherichia coli and Klebsiella pneumoniae, but also to retain or increase antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus uberis in comparison with the parent tylosin .

-

Glucose Promoted Facile Reduction of Azides to Amines

- Field : Green Chemistry .

- Application : A quick and efficient method for the reduction of azides to amines in water using D-glucose and KOH as green reagents is reported .

- Method : The protocol is simple, inexpensive, scalable, and can be applied to different aromatic, heteroaromatic and sulphonyl azides .

- Results : The reaction gets completed in a short time (5–20 minutes), and furnishes the amines in high yield (85–99%) .

-

Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable SHP2 Inhibitors

- Field : Oncology Small-Molecule Drug Discovery .

- Application : SHP2 has emerged as an important target for oncology small-molecule drug discovery .

- Method : Structure-based design was used to find a novel class of potent and orally bioavailable SHP2 inhibitors .

- Results : The efforts led to the discovery of the 5-azaquinoxaline .

Safety And Hazards

The safety data sheet for a similar compound, 8-Aminoquinoline, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes serious eye irritation, skin irritation, may cause respiratory irritation, is suspected of causing genetic defects, and is harmful if swallowed, in contact with skin or if inhaled .

Zukünftige Richtungen

5-Azidoquinoline is a promising molecule in scientific research due to its diverse physical and chemical properties, biological activities, and its potential applications in various fields. Future research could focus on exploring its potential applications in various fields, understanding its mechanism of action, and developing safer and more efficient synthesis methods .

Eigenschaften

IUPAC Name |

5-azidoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-13-12-9-5-1-4-8-7(9)3-2-6-11-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDBUWKWILPLJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174303 | |

| Record name | Quinoline, 5-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Azidoquinoline | |

CAS RN |

20377-01-9 | |

| Record name | Quinoline, 5-azido- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020377019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 5-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

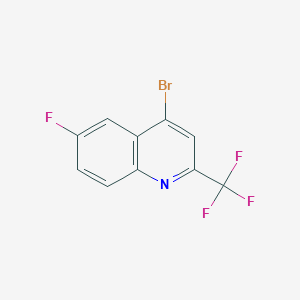

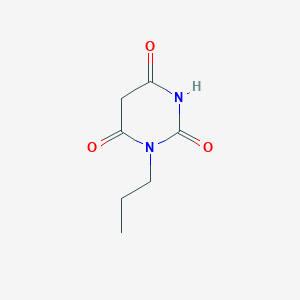

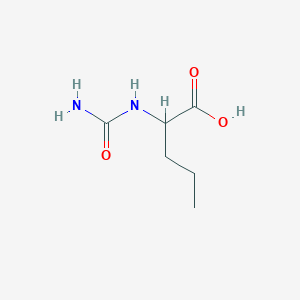

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1267138.png)

![4-Azatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B1267143.png)

![Benzo[b]thiophen-5-amine](/img/structure/B1267150.png)